Cas no 2229469-19-4 (1-(1-ethynylcyclopropyl)naphthalen-2-ol)

1-(1-ethynylcyclopropyl)naphthalen-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-ethynylcyclopropyl)naphthalen-2-ol
- EN300-1792795
- 2229469-19-4
-
- Inchi: 1S/C15H12O/c1-2-15(9-10-15)14-12-6-4-3-5-11(12)7-8-13(14)16/h1,3-8,16H,9-10H2
- InChI Key: OEVDIPDUUNYYQX-UHFFFAOYSA-N
- SMILES: OC1C=CC2C=CC=CC=2C=1C1(C#C)CC1
Computed Properties
- Exact Mass: 208.088815002g/mol
- Monoisotopic Mass: 208.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 4
1-(1-ethynylcyclopropyl)naphthalen-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1792795-5.0g |
1-(1-ethynylcyclopropyl)naphthalen-2-ol |
2229469-19-4 | 5g |
$4309.0 | 2023-05-23 | ||
Enamine | EN300-1792795-10.0g |
1-(1-ethynylcyclopropyl)naphthalen-2-ol |
2229469-19-4 | 10g |
$6390.0 | 2023-05-23 | ||
Enamine | EN300-1792795-1g |
1-(1-ethynylcyclopropyl)naphthalen-2-ol |
2229469-19-4 | 1g |
$1485.0 | 2023-09-19 | ||
Enamine | EN300-1792795-0.1g |
1-(1-ethynylcyclopropyl)naphthalen-2-ol |
2229469-19-4 | 0.1g |
$1307.0 | 2023-09-19 | ||
Enamine | EN300-1792795-2.5g |
1-(1-ethynylcyclopropyl)naphthalen-2-ol |
2229469-19-4 | 2.5g |
$2912.0 | 2023-09-19 | ||
Enamine | EN300-1792795-0.05g |
1-(1-ethynylcyclopropyl)naphthalen-2-ol |
2229469-19-4 | 0.05g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1792795-0.25g |
1-(1-ethynylcyclopropyl)naphthalen-2-ol |
2229469-19-4 | 0.25g |
$1366.0 | 2023-09-19 | ||
Enamine | EN300-1792795-0.5g |
1-(1-ethynylcyclopropyl)naphthalen-2-ol |
2229469-19-4 | 0.5g |
$1426.0 | 2023-09-19 | ||
Enamine | EN300-1792795-10g |
1-(1-ethynylcyclopropyl)naphthalen-2-ol |
2229469-19-4 | 10g |
$6390.0 | 2023-09-19 | ||
Enamine | EN300-1792795-5g |
1-(1-ethynylcyclopropyl)naphthalen-2-ol |
2229469-19-4 | 5g |
$4309.0 | 2023-09-19 |
1-(1-ethynylcyclopropyl)naphthalen-2-ol Related Literature
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
Additional information on 1-(1-ethynylcyclopropyl)naphthalen-2-ol
Introduction to 1-(1-ethynylcyclopropyl)naphthalen-2-ol (CAS No. 2229469-19-4)
1-(1-ethynylcyclopropyl)naphthalen-2-ol (CAS No. 2229469-19-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of new therapeutic agents.
The molecular structure of 1-(1-ethynylcyclopropyl)naphthalen-2-ol is composed of a naphthalene ring substituted with a 1-ethynylcyclopropyl group at the 2-position. The presence of the ethynyl and cyclopropyl moieties imparts distinct chemical and physical properties to the molecule, making it an intriguing candidate for further investigation.
Recent studies have highlighted the multifaceted biological activities of 1-(1-ethynylcyclopropyl)naphthalen-2-ol. One of the key areas of interest is its potential as an anti-inflammatory agent. In vitro assays have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory disorders.
In addition to its anti-inflammatory properties, 1-(1-ethynylcyclopropyl)naphthalen-2-ol has also shown promise as an antioxidant. Research has indicated that it can scavenge free radicals and protect cells from oxidative stress, which is a critical factor in various diseases including neurodegenerative disorders and cardiovascular diseases.
The pharmacokinetic profile of 1-(1-ethynylcyclopropyl)naphthalen-2-ol has been another focus of recent studies. Preliminary data suggest that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its development as a therapeutic agent. These characteristics make it a viable candidate for further preclinical and clinical evaluation.
In the context of drug discovery, the structural uniqueness of 1-(1-ethynylcyclopropyl)naphthalen-2-ol offers several advantages. The ethynyl group can serve as a bioisostere for other functional groups, allowing for the design of analogs with enhanced biological activity or improved pharmacological properties. Moreover, the cyclopropyl moiety can influence the conformational flexibility and binding affinity of the molecule, which is crucial for optimizing its interactions with target proteins.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(1-ethynylcyclopropyl)naphthalen-2-ol. Early results from phase I trials have shown that it is well-tolerated by patients and exhibits a favorable safety profile. These findings are encouraging and pave the way for more advanced clinical studies.
Beyond its therapeutic applications, 1-(1-ethynylcyclopropyl)naphthalen-2-ol has also been explored for its potential in diagnostic imaging. Its unique chemical structure allows for the incorporation of radiolabels or fluorescent tags, which can enhance its utility in non-invasive imaging techniques such as positron emission tomography (PET) or fluorescence imaging.
In conclusion, 1-(1-ethynylcyclopropyl)naphthalen-2-ol (CAS No. 2229469-19-4) represents a promising compound with diverse biological activities and potential applications in medicine. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, making it an exciting area of study for chemists and pharmacologists alike.
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